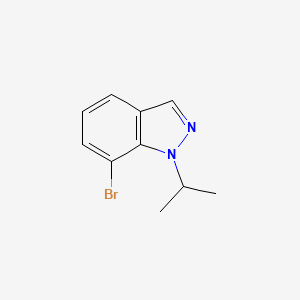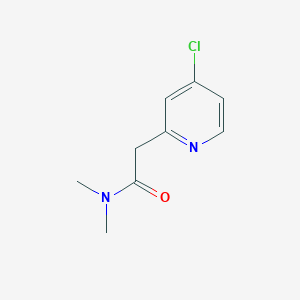
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Overview
Description
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme-Catalyzed Synthesis
A study by Aurell et al. (2014) developed a synthesis for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the use of enzyme-catalyzed regioselective lactamization. This process, utilizing SpinChem rotating flow cell technology, demonstrates the compound's role in simplifying enzyme recycling and work-up processes in the synthesis of complex organic compounds Aurell, Karlsson, Pontén, & Andersen, 2014.
Peptide Mimicry and Conformation Analysis
Dietrich and Lubell (2003) explored the synthesis of enantiopure pyrrolizidinone amino acid as a conformationally rigid dipeptide surrogate. Their work demonstrates the compound's application in studying conformation-activity relationships of biologically active peptides, furthering our understanding of peptide mimicry and structure-based drug design Dietrich & Lubell, 2003.
Stereoselectivity in Synthesis
Jagtap et al. (2016) reported on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the stereoselective preparation and the influence of substituents on reaction outcomes. This study underscores the compound's utility in achieving precise control over stereoselectivity, a crucial aspect in the synthesis of chiral molecules Jagtap, Rizvi, Dangat, & Pardeshi, 2016.
Redox-active Amino Acid Synthesis
McCafferty et al. (1995) focused on synthesizing redox-active amino acids for incorporation into peptide assemblies. Their work highlights the importance of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in the study of photoinitiated electron or energy transfer within peptide frameworks, offering insights into the synthesis of light-harvesting peptides McCafferty, Bishop, Wall, Hughes, Mecklenberg, Meyer, & Erickson, 1995.
Chemical Group Migration Studies
Xue and Silverman (2010) explored the N→O tert-butyloxycarbonyl (Boc) group migration, providing a mechanistic insight into this intramolecular process. This study demonstrates the compound's role in understanding chemical group migrations, which are pivotal in organic synthesis and modification of molecular structures Xue & Silverman, 2010.
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)
